molecular formula C9H9IN2O4 B12634638 1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 918877-62-0

1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

Cat. No.: B12634638
CAS No.: 918877-62-0
M. Wt: 336.08 g/mol
InChI Key: BAFLLDXJRDAIJR-HTRCEHHLSA-N
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Description

1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of a pyrimidine ring and a dihydrofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common approach is the iodination of a precursor compound, followed by the formation of the dihydrofuran ring and subsequent attachment of the pyrimidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the iodine atom or to alter the pyrimidine ring.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
  • 2-hydroxymethyl tetrahydrofuran
  • 4-amino-5-(2-chlorophenyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2(1H)-thione

Uniqueness

1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione is unique due to the presence of the iodine atom and the specific configuration of the dihydrofuran ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

918877-62-0

Molecular Formula

C9H9IN2O4

Molecular Weight

336.08 g/mol

IUPAC Name

1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H9IN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-3,6,8,13H,4H2,(H,11,14,15)/t6-,8-/m1/s1

InChI Key

BAFLLDXJRDAIJR-HTRCEHHLSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C=C([C@H](O2)CO)I

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)I

Origin of Product

United States

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